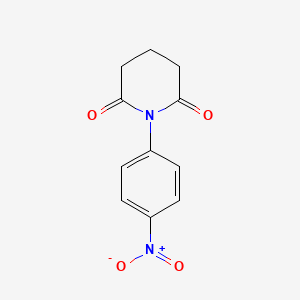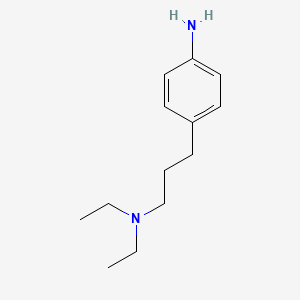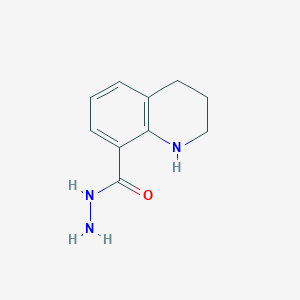
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide is a chemical compound belonging to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a tetrahydroquinoline core with a carbohydrazide group attached at the 8th position.
準備方法
The synthesis of 1,2,3,4-Tetrahydroquinoline-8-carbohydrazide can be achieved through various synthetic routes. One common method involves the hydrogenation of quinolines using transition metal catalysts. For instance, the electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst has been reported to produce 1,2,3,4-tetrahydroquinolines with high selectivity and yield . Another method involves the use of α,β-unsaturated aldehydes in the presence of catalytic systems to produce quinoline derivatives .
Industrial production methods often involve the use of high-pressure hydrogenation techniques with transition metal catalysts to achieve the desired product in large quantities. The reaction conditions typically include elevated temperatures and pressures to facilitate the hydrogenation process.
化学反応の分析
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrogen donors, oxidizing agents, and nucleophiles.
Oxidation: The compound can be oxidized to form quinoline derivatives. This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions involve the hydrogenation of the quinoline ring to form tetrahydroquinoline derivatives. Catalysts such as palladium on carbon or platinum are commonly used in these reactions.
Substitution: Substitution reactions involve the replacement of functional groups on the tetrahydroquinoline ring.
The major products formed from these reactions include various substituted tetrahydroquinoline derivatives, which have applications in medicinal chemistry and other fields.
科学的研究の応用
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide has a wide range of scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various bioactive compounds. For example, derivatives of 1,2,3,4-tetrahydroquinoline have been identified as RORγ inverse agonists with potential therapeutic applications in prostate cancer . Additionally, the compound is used in the development of antioxidants, corrosion inhibitors, and dyes .
In biology, this compound is studied for its potential as an antimicrobial and antiviral agent. Its derivatives have shown activity against a range of pathogens, making it a valuable compound for drug development.
In industry, the compound is used in the synthesis of various chemicals and materials. Its ability to undergo multiple chemical transformations makes it a versatile intermediate in organic synthesis.
作用機序
The mechanism of action of 1,2,3,4-Tetrahydroquinoline-8-carbohydrazide involves its interaction with specific molecular targets and pathways. For instance, its derivatives act as inverse agonists of the retinoic acid receptor-related orphan receptor (RORγ), which plays a role in the regulation of immune responses and inflammation . By inhibiting RORγ activity, these compounds can modulate the production of pro-inflammatory cytokines and other immune-related factors.
The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is mediated through its interaction with reactive oxygen species and other oxidative agents.
類似化合物との比較
1,2,3,4-Tetrahydroquinoline-8-carbohydrazide can be compared with other similar compounds, such as 1,2,3,4-tetrahydroisoquinoline and 2,3-dihydro-4(1H)-quinolinone. These compounds share a similar tetrahydroquinoline core but differ in their functional groups and substitution patterns.
1,2,3,4-Tetrahydroisoquinoline: This compound is an important structural motif in various natural products and therapeutic agents.
2,3-Dihydro-4(1H)-quinolinone: This compound is used in the synthesis of pharmaceuticals and agrochemicals.
The uniqueness of this compound lies in its carbohydrazide group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and allows for the synthesis of a wide range of derivatives with diverse applications.
特性
分子式 |
C10H13N3O |
|---|---|
分子量 |
191.23 g/mol |
IUPAC名 |
1,2,3,4-tetrahydroquinoline-8-carbohydrazide |
InChI |
InChI=1S/C10H13N3O/c11-13-10(14)8-5-1-3-7-4-2-6-12-9(7)8/h1,3,5,12H,2,4,6,11H2,(H,13,14) |
InChIキー |
ULKULQCYLURABE-UHFFFAOYSA-N |
正規SMILES |
C1CC2=C(C(=CC=C2)C(=O)NN)NC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 2-[4-(3,4-dihydro-2H-quinolin-1-yl)phenoxy]-2-methylpropanoate](/img/structure/B13881469.png)
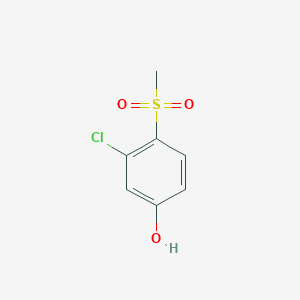
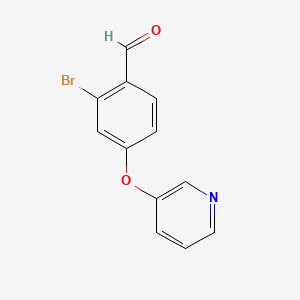

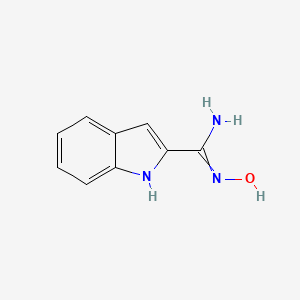
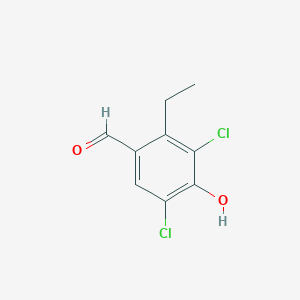
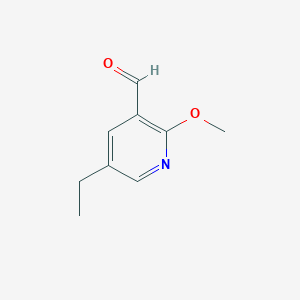
![Ethyl spiro[1,2-dihydroindene-3,4'-piperidine]-1-carboxylate;hydrochloride](/img/structure/B13881500.png)
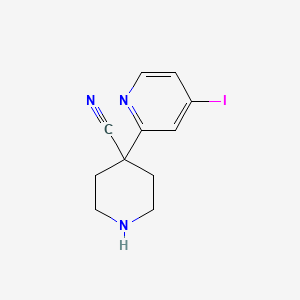
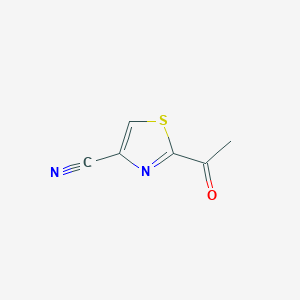

![1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methoxybenzene](/img/structure/B13881533.png)
